![molecular formula C21H24ClN5O3S2 B2543672 3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide CAS No. 1251669-67-6](/img/structure/B2543672.png)
3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide
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Description
3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide is a useful research compound. Its molecular formula is C21H24ClN5O3S2 and its molecular weight is 494.03. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazine, a common structural motif, appears in various agrochemicals and pharmaceuticals due to its ability to modulate pharmacokinetic properties. Incorporating piperazine into biologically active compounds is often achieved through Mannich reactions. These compounds find applications across different disease states, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications. Additionally, the piperazine ring is relevant in potential treatments for Parkinson’s and Alzheimer’s diseases, as well as in known antibiotic drugs .
Anti-Allergic and Anti-Pruritic Activities
While not directly mentioned for this compound, related derivatives have demonstrated anti-allergic and anti-pruritic properties. For instance, compounds like 3d, 3i, and 3r exhibited more potent anti-allergic asthma activities than levocetirizine, and 3b, 3g, 3k, 3o, and 3s showed stronger anti-pruritic activities .
Anti-Inflammatory and Analgesic Potential
Indole derivatives with similar structural features have displayed anti-inflammatory and analgesic activities. For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these properties .
Dopamine D4 Receptor Antagonism
Although not directly related to the compound , the piperazine ring has been explored for its affinity and selectivity toward the human dopamine D4 receptor. This receptor is relevant in neurological conditions, making it an interesting avenue for further investigation .
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S2/c1-25-15-19(20(28)23-9-8-18-3-2-14-31-18)21(24-25)32(29,30)27-12-10-26(11-13-27)17-6-4-16(22)5-7-17/h2-7,14-15H,8-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLCRYBCJMHJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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